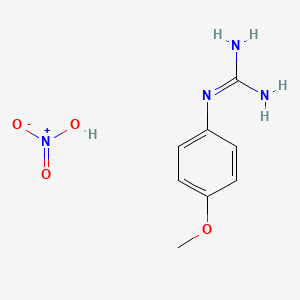

N-(4-methoxyphenyl)guanidine nitrate

Description

Properties

IUPAC Name |

2-(4-methoxyphenyl)guanidine;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O.HNO3/c1-12-7-4-2-6(3-5-7)11-8(9)10;2-1(3)4/h2-5H,1H3,(H4,9,10,11);(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQCVXPUUCPPIAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N=C(N)N.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Solubility and Stability of N-(4-methoxyphenyl)guanidine Nitrate

Abstract: This technical guide provides a comprehensive framework for assessing the solubility and stability of N-(4-methoxyphenyl)guanidine nitrate, a critical compound in pharmaceutical research. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols. The guide emphasizes the causality behind experimental choices and outlines self-validating methodologies to ensure data integrity, in alignment with industry best practices and regulatory expectations.

Introduction: Physicochemical Profile and Its Implications

This compound is an organic salt whose behavior in solution is dictated by the interplay of its constituent parts: the highly basic guanidinium group, the moderately nonpolar 4-methoxyphenyl (anisole) moiety, and the nitrate counter-ion. Understanding this structure is paramount to predicting and analyzing its solubility and stability.

-

Guanidinium Group: The guanidine functional group is one of the strongest organic bases in chemistry, with a pKa of its conjugate acid (the guanidinium ion) around 13.6.[1] This means that at any physiological or common laboratory pH, the guanidine moiety will be protonated, existing as a stable, resonance-delocalized cation. This inherent charge and the presence of multiple hydrogen bond donors confer high polarity and a strong affinity for polar solvents.[1][2]

-

4-Methoxyphenyl Group: The aromatic ring and the methoxy group introduce lipophilic (nonpolar) character to the molecule. This part of the structure will favor interactions with less polar or organic solvents.

-

Nitrate Anion: As the counter-ion, the nitrate (NO₃⁻) completes the salt structure. Its presence ensures that the compound is crystalline and contributes to its overall solubility in polar media.

The molecule's amphipathic nature—possessing both a highly polar, charged head (the guanidinium) and a nonpolar tail (the methoxyphenyl group)—suggests a complex solubility profile. It is expected to be soluble in polar solvents but may exhibit limited solubility in purely nonpolar environments.

Comprehensive Solubility Assessment

A thorough understanding of a compound's solubility is a cornerstone of drug development, influencing everything from formulation to bioavailability. The following section details a robust workflow for characterizing the solubility of this compound.

Rationale for Solvent Selection

The choice of solvents should be systematic, spanning a range of polarities and hydrogen bonding capabilities to build a complete profile.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These are primary solvents for initial assessment. Water is the most biologically relevant, and its ability to solvate both the guanidinium cation and nitrate anion through hydrogen bonding and ion-dipole interactions makes high solubility likely.[2] Alcohols like methanol and ethanol offer a slightly less polar environment.

-

Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): Solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent at dissolving polar and ionic compounds.[3] Acetonitrile provides an intermediate polarity.

-

Nonpolar Solvents (e.g., Dichloromethane, Toluene, Hexane): These solvents are not expected to be effective at dissolving the salt but are included to define the lower limits of solubility and understand the compound's lipophilicity.

Experimental Protocol: Equilibrium Solubility Determination

Equilibrium solubility provides the most accurate measure of a compound's intrinsic solubility in a given solvent. The "shake-flask" method is the gold standard.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, inert vial (e.g., glass). The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C and 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is achieved. A mechanical shaker or rotator is recommended for consistent mixing.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let undissolved solids settle. Centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended particles.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

-

Dilution: Dilute the aliquot gravimetrically or volumetrically with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method (see Section 4.0). Calculate the concentration against a standard curve prepared from a reference standard of the compound.

Data Presentation

Quantitative solubility data should be summarized for clarity and easy comparison.

Table 1: Predicted Equilibrium Solubility of this compound

| Solvent | Solvent Type | Temperature (°C) | Expected Solubility (mg/mL) |

|---|---|---|---|

| Deionized Water | Polar Protic | 25 | High (> 100) |

| Methanol | Polar Protic | 25 | High (> 50) |

| Ethanol | Polar Protic | 25 | Moderate (10-50) |

| Acetonitrile | Polar Aprotic | 25 | Moderate (5-20) |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 25 | High (> 100) |

| Isopropanol | Polar Protic | 25 | Low (1-10) |

| Dichloromethane | Nonpolar | 25 | Very Low (< 0.1) |

| Toluene | Nonpolar | 25 | Insoluble (< 0.01) |

Diagram 1: Workflow for Equilibrium Solubility Determination

A flowchart of the key steps in determining equilibrium solubility.

Intrinsic Stability and Forced Degradation Profiling

Stability testing is a non-negotiable part of pharmaceutical development, designed to understand how a drug substance changes under various environmental influences.[4] Forced degradation (or stress testing) intentionally degrades the compound to identify likely degradation products, establish degradation pathways, and validate that analytical methods are "stability-indicating."[5][6][7]

Rationale for Stress Conditions

The conditions are chosen based on International Council for Harmonisation (ICH) guideline Q1A(R2) to cover the most common degradation pathways.[5] The goal is to achieve 5-20% degradation; if degradation is too extensive (>20%), the condition should be made milder.[5][6][8]

-

Acidic & Basic Hydrolysis: Guanidines are susceptible to hydrolysis, which involves nucleophilic attack at the central carbon atom, leading to the formation of a urea and an amine.[9] This is tested across a range of pH values (e.g., 0.1 M HCl, pH 2 buffer, pH 7 buffer, pH 9 buffer, 0.1 M NaOH) to find the pH of maximum stability. While guanidinium salts are generally stable, hydrolysis can be forced under harsh basic conditions.[10][11][12]

-

Oxidation: The molecule is exposed to an oxidizing agent, typically hydrogen peroxide (e.g., 3% H₂O₂), to assess its susceptibility to oxidative degradation.[5]

-

Thermal Stress: The solid compound and a solution are exposed to elevated temperatures (e.g., 60-80°C) to evaluate thermal stability.

-

Photostability: The solid and a solution are exposed to controlled light conditions (e.g., UV and visible light) as per ICH Q1B guidelines to assess light sensitivity.[7]

Experimental Protocol: Forced Degradation Study

Step-by-Step Methodology:

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Hydrolysis: Mix the stock solution with equal volumes of acidic/basic media (e.g., 0.2 M HCl, 0.2 M NaOH) to achieve a final acid/base concentration of 0.1 M. Store samples at a controlled temperature (e.g., 60°C).

-

Oxidation: Mix the stock solution with a solution of H₂O₂ (e.g., 6% H₂O₂) to achieve a final concentration of 3%. Store at room temperature.[5]

-

Thermal: Store a vial of the stock solution and a vial of the solid powder in an oven at 60°C.

-

Photolytic: Expose a vial of the stock solution and a thin layer of the solid powder to a calibrated light source. Protect a control sample from light with aluminum foil.

-

-

Time Points: Withdraw aliquots from each stressed sample at various time points (e.g., 2, 8, 24, 48 hours).

-

Neutralization: Quench the reactions for the acid and base samples by neutralizing them with an equimolar amount of base or acid, respectively, before dilution.

-

Analysis: Dilute all samples to the target concentration with mobile phase and analyze using a validated HPLC-UV method. The method must be capable of separating the parent peak from all degradation products.

Data Presentation

Results should be tabulated to clearly show the extent of degradation under each condition.

Table 2: Representative Summary of Forced Degradation Studies

| Stress Condition | Duration (hrs) | % Assay of Parent | % Degradation | No. of Degradants |

|---|---|---|---|---|

| Control (t=0) | 0 | 100.0 | 0.0 | 0 |

| 0.1 M HCl @ 60°C | 48 | 98.5 | 1.5 | 1 |

| 0.1 M NaOH @ 60°C | 24 | 89.2 | 10.8 | 2 |

| 3% H₂O₂ @ RT | 8 | 94.7 | 5.3 | 1 |

| Thermal (Solid) @ 60°C | 72 | 99.8 | 0.2 | 0 |

| Photolytic (Solution) | 24 | 99.1 | 0.9 | 1 |

Diagram 2: Workflow for Forced Degradation Studies

A flowchart illustrating the process of conducting forced degradation studies.

Analytical Methodology: Stability-Indicating HPLC-UV Method

A robust analytical method is essential for accurately quantifying this compound and separating it from potential impurities and degradation products.[13]

Method Development Principles

-

Column Chemistry: A reversed-phase C18 column is a suitable starting point for a molecule with both polar and nonpolar characteristics.[13]

-

Mobile Phase: A combination of a buffered aqueous phase and an organic modifier (like acetonitrile or methanol) is typical. The buffer (e.g., phosphate or formate) is critical for controlling the pH and ensuring consistent retention and peak shape, especially for a basic compound like a guanidine.

-

Detection: The presence of the phenyl ring provides a strong chromophore, making UV detection highly effective.[13] A full UV scan should be run to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity.

-

Method Validation: The final method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[6]

Proposed HPLC Method Parameters

Table 3: Starting HPLC-UV Method Parameters

| Parameter | Recommended Condition | Rationale |

|---|---|---|

| Column | C18, 250 x 4.6 mm, 5 µm | Standard for reversed-phase separation of mixed polarity compounds.[13] |

| Mobile Phase | A: 20 mM Potassium Phosphate, pH 3.0B: Acetonitrile | Buffered mobile phase controls ionization and improves peak shape. |

| Gradient | Isocratic (e.g., 60:40 A:B) or Gradient | Start with isocratic; use gradient if needed to resolve degradants. |

| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |

| Column Temp. | 30°C | Ensures reproducible retention times. |

| Injection Vol. | 10 µL | Standard volume; adjust based on concentration. |

| Detector | UV-Vis | Detects the aromatic chromophore. |

| Wavelength | Determine λ-max (e.g., ~245 nm) | Maximizes signal-to-noise ratio. |

Conclusion and Future Directions

This guide provides a foundational strategy for the comprehensive evaluation of the solubility and stability of this compound. The described protocols, rooted in established scientific principles and regulatory guidelines, enable the generation of high-quality, reliable data essential for advancing a compound through the drug development pipeline.

The results from these studies will directly inform critical decisions regarding formulation development, packaging, storage conditions, and shelf-life determination. Furthermore, the identification of degradation products is the first step in their structural elucidation and toxicological assessment, ensuring the ultimate safety and efficacy of the final drug product.

References

-

Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass Laboratories URL: [Link]

-

Title: Pharmaceutical Forced Degradation Studies with Regulatory Consideration Source: International Journal of Applied Pharmaceutics URL: [Link]

-

Title: Guanidine - Solubility of Things Source: Solubility of Things URL: [Link]

-

Title: Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects Source: YouTube (ResolveMass Laboratories) URL: [Link]

-

Title: HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography Source: SIELC Technologies URL: [Link]

-

Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL: [Link]

-

Title: Guanidine Analyzed with HPLC- AppNote Source: MicroSolv Technology Corporation URL: [Link]

-

Title: HPLC Methods for analysis of Guanidine Source: HELIX Chromatography URL: [Link]

-

Title: Guanidine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Forced Degradation Studies Source: Journal of Analytical & Pharmaceutical Research URL: [Link]

-

Title: Guanidine analyzed with HPLC- AppNote (PDF) Source: MicroSolv Technology Corporation URL: [Link]

-

Title: Guanidine - Sciencemadness Wiki Source: Sciencemadness Wiki URL: [Link]

-

Title: Solubility measurement, molecular simulation and thermodynamic analysis of guanidine hydrochloride in eleven neat solvents Source: ResearchGate URL: [Link]

-

Title: Development of more hydrolytically stable alkyl guanidines Source: American Chemical Society URL: [Link]

-

Title: Thermodynamics of Protein Interactions with Urea and Guanidinium Hydrochloride Source: The Journal of Physical Chemistry B - ACS Publications URL: [Link]

-

Title: Stability of bicyclic guanidine superbases and their salts in water Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Synthesis and Antiinflammatory Properties of N-Substituted Guanidines Source: Indian Journal of Pharmaceutical Sciences URL: [Link]

-

Title: Determining stability of proteins from guanidinium chloride transition curves Source: ResearchGate URL: [Link]

-

Title: Protein denaturation with guanidine hydrochloride or urea provides a different estimate of stability depending on the contributions of electrostatic interactions Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Stability of bicyclic guanidine superbases and their salts in water Source: ResearchGate URL: [Link]

-

Title: Stability of bicyclic guanidine superbases and their salts in water Source: HELDA - University of Helsinki URL: [Link]

-

Title: 4-Methoxyphenyl)-N,N,N′-trimethyl-N′-phenylguanidine Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Stability of bicyclic guanidine superbases and their salts in water Source: RSC Publishing URL: [Link]

-

Title: Compound 525250: Guanidine, N''-(4-methoxyphenyl)-N,N,N',N'-tetramethyl Source: U.S. Department of Health & Human Services URL: [Link]

-

Title: Aqueous Electrochemical and pH Studies of Redox-Active Guanidino Functionalized Aromatics for CO2 Capture Source: ChemRxiv URL: [Link]

Sources

- 1. Guanidine - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. researchgate.net [researchgate.net]

- 4. ajpsonline.com [ajpsonline.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. onyxipca.com [onyxipca.com]

- 7. scispace.com [scispace.com]

- 8. youtube.com [youtube.com]

- 9. Development of more hydrolytically stable alkyl guanidines - American Chemical Society [acs.digitellinc.com]

- 10. Stability of bicyclic guanidine superbases and their salts in water - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Stability of bicyclic guanidine superbases and their salts in water - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

N-(4-Methoxyphenyl)guanidine Nitrate: Mechanism of Action & Technical Guide

This in-depth technical guide details the mechanism of action (MOA), chemical constitution, and experimental applications of N-(4-methoxyphenyl)guanidine nitrate (also known as 1-(4-methoxyphenyl)guanidine nitrate or PMPG nitrate ).

Executive Summary

This compound is a synthetic arylguanidine derivative primarily utilized as a competitive inhibitor of Nitric Oxide Synthase (NOS) . Structurally, it consists of a guanidinium core—which mimics the physiological substrate L-arginine—attached to a para-methoxyphenyl (anisyl) ring.

While the guanidinium cation drives the biological activity (NOS inhibition, 5-HT3 receptor modulation, and NMDA channel blockade), the nitrate anion serves as the counterion, influencing solubility and stability. This compound is a critical probe in inflammation research, serving to elucidate the role of the L-arginine/NO pathway in septic shock, neurodegeneration, and vascular regulation.

Key Technical Classification:

-

Pharmacophore: Arylguanidinium cation.[1]

-

Primary Target: Nitric Oxide Synthase (iNOS/nNOS/eNOS).

-

Mechanism: Competitive, reversible inhibition at the heme active site.

-

Secondary Targets: 5-HT3 Serotonin Receptors (agonist/antagonist), NMDA Receptor (channel blocker).

Chemical Constitution & Properties[1][2][3][4][5][6][7][8][9]

The compound exists as a salt comprising the biologically active N-(4-methoxyphenyl)guanidinium cation and a nitrate anion.

| Property | Specification |

| IUPAC Name | 1-(4-methoxyphenyl)guanidine nitrate |

| Common Abbreviations | PMPG Nitrate; p-Anisylguanidine Nitrate |

| Molecular Formula | C₈H₁₁N₃O · HNO₃ |

| Molecular Weight | 165.19 (Base) + 63.01 (Acid) ≈ 228.2 g/mol |

| Solubility | Soluble in water, ethanol, and DMSO. |

| pKa (Guanidine) | ~13.6 (Highly basic; protonated at physiological pH) |

| Appearance | Crystalline solid (often colorless or off-white) |

Structural Logic:

-

Guanidine Moiety: Provides the high basicity and positive charge required to anchor into the glutamate residue at the NOS active site.

-

4-Methoxy Group: An electron-donating group (EDG) on the phenyl ring. It modulates the lipophilicity and electronic density of the guanidine, potentially enhancing selectivity for specific NOS isoforms compared to the unsubstituted phenylguanidine.

-

Nitrate Counterion: Unlike the hydrochloride salt, the nitrate form adds an oxidizing anion. Note: While stable under standard conditions, guanidine nitrates can possess energetic properties; handle with care.

Mechanism of Action (MOA)

Primary Mechanism: Competitive NOS Inhibition

The core mechanism of N-(4-methoxyphenyl)guanidine is competitive inhibition of the Nitric Oxide Synthase (NOS) enzymes.

-

Substrate Mimicry: The physiological substrate for NOS is L-Arginine . The guanidine group of N-(4-methoxyphenyl)guanidine structurally mimics the guanidino group of L-arginine.

-

Active Site Binding: The compound enters the NOS heme active site. The positively charged guanidinium group forms a salt bridge with a conserved Glutamate residue (Glu371 in iNOS) that normally anchors L-arginine.

-

Steric Blockade: The p-methoxyphenyl ring occupies the hydrophobic pocket adjacent to the heme iron. Unlike L-arginine, the synthetic inhibitor cannot be oxidized by the enzyme to form N-hydroxy-L-arginine and subsequently Nitric Oxide (NO).

-

Result: The catalytic cycle is stalled, preventing the conversion of L-Arginine + O₂ + NADPH → L-Citrulline + NO + NADP⁺.

Secondary Mechanisms (Off-Target Effects)

-

5-HT3 Receptor Modulation: Arylguanidines are known ligands for the 5-HT3 serotonin receptor. Depending on the specific conformational state, they can act as agonists or antagonists, influencing rapid synaptic transmission.

-

NMDA Receptor Channel Blockade: Similar to phencyclidine (PCP) and magnesium, cationic guanidines can enter the open pore of the NMDA receptor, blocking ion flux and preventing excitotoxicity.

Signaling Pathway Visualization

The following diagram illustrates the interruption of the inflammatory NO signaling cascade by N-(4-methoxyphenyl)guanidine.

Caption: PMPG competitively inhibits iNOS, preventing the conversion of L-Arginine to Nitric Oxide and halting downstream inflammatory signaling.

Experimental Protocols

Synthesis of this compound

Note: This protocol describes the formation of the guanidine base followed by salt formation.

Reagents:

-

p-Anisidine (4-methoxyaniline)

-

Cyanamide (50% aq. solution) or Pyrazole-1-carboxamidine

-

Nitric Acid (dilute)

-

Ethanol

Workflow:

-

Guanylation: Dissolve p-anisidine (10 mmol) in ethanol (20 mL). Add cyanamide (15 mmol) and a catalytic amount of concentrated HCl (or Sc(OTf)₃ for higher yield).

-

Reflux: Heat the mixture at reflux (80°C) for 6–12 hours. Monitor consumption of amine by TLC.

-

Isolation: Evaporate solvent to obtain the crude guanidine hydrochloride.

-

Salt Exchange (Nitrate Formation):

-

Dissolve the crude salt in a minimum amount of water.

-

Add a stoichiometric amount of silver nitrate (AgNO₃) if starting from HCl (precipitating AgCl), OR neutralize the free base (if isolated) with dilute Nitric Acid (HNO₃) until pH ~5.

-

-

Crystallization: Cool the solution to 4°C. Filter the precipitated This compound crystals. Recrystallize from ethanol/water.

Nitric Oxide Synthase (NOS) Inhibition Assay

Objective: Determine the IC₅₀ of the compound against iNOS.

-

Preparation: Prepare a stock solution of this compound in DMSO (10 mM).

-

Enzyme Mix: Incubate recombinant iNOS (human or murine) in assay buffer (50 mM HEPES, pH 7.4) with cofactors (NADPH, FAD, FMN, BH₄, Calmodulin).

-

Treatment: Add serial dilutions of the inhibitor (0.1 µM – 100 µM).

-

Reaction: Initiate by adding L-Arginine (mixed with trace [³H]-L-Arginine or using colorimetric Griess reagents). Incubate at 37°C for 30 mins.

-

Detection (Griess Method):

-

Add Sulfanilamide and NED (N-(1-naphthyl)ethylenediamine) to the reaction supernatant.

-

Measure absorbance at 540 nm (detects nitrite, the stable breakdown product of NO).

-

-

Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC₅₀.

Safety & Handling (E-E-A-T)

Critical Warning: Guanidine nitrate salts are chemically related to high-energy materials (propellants). While aryl-substituted guanidine nitrates are generally more stable than parent guanidine nitrate, they are oxidizers .

-

Storage: Store in a cool, dry place away from reducing agents, organic solvents, and heat sources.

-

Handling: Use non-sparking tools. Wear standard PPE (gloves, goggles, lab coat).

-

Toxicity: Arylguanidines are toxic by ingestion and may cause irritation to eyes and skin. Treat as a hazardous chemical.[2]

References

-

BenchChem Technical Support. (2025).[1] The Structure-Activity Relationship of 1-(4-Methoxyphenyl)guanidine Hydrochloride: A Scaffolding Perspective for Drug Design. BenchChem.

-

Southan, G. J., & Szabó, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. Biochemical Pharmacology, 51(4), 383-394.

-

Tsubokura, K., et al. (2014). Synthesis of Guanidines via Scandium(III)-Catalyzed Guanylation of Amines. Synlett, 25(9), 1302-1306.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10481, Guanidine nitrate. PubChem.[2]

Sources

literature review on N-(4-methoxyphenyl)guanidine nitrate

An In-Depth Technical Guide to N-(4-methoxyphenyl)guanidine Nitrate for Advanced Research

Foreword: The Guanidinium Group as a Privileged Scaffold

To professionals in drug discovery and medicinal chemistry, the guanidine moiety is a familiar and highly valued structural motif. As a nitrogen-rich, protonatable functional group, it is often considered a "privileged scaffold".[1] Its ability to engage in a multitude of non-covalent interactions—including hydrogen bonding, charge pairing, and cation-π interactions—makes it exceptionally adept at molecular recognition of biological targets.[1][2] Guanidine-containing compounds, both from natural and synthetic origins, exhibit a vast spectrum of biological activities and have been developed into therapeutic agents for a wide array of diseases, including diabetes, cancer, and inflammation.[3][4][5]

This guide focuses on a specific synthetic derivative, this compound. As a member of the arylguanidine class, this compound serves as a compelling scaffold for further investigation. This document provides a comprehensive technical overview of its synthesis, characterization, potential mechanisms of action, and robust, field-tested protocols for its in-vitro evaluation, designed to empower researchers in their exploration of its therapeutic potential.

Synthesis and Physicochemical Characterization

The synthesis of N-aryl guanidines can be achieved through several methods, with a common and efficient approach being the guanylation of an amine with cyanamide.[6] The use of a Lewis acid catalyst in an aqueous medium represents a modern, practical, and environmentally conscious choice for this transformation.[6][7]

Recommended Synthesis Protocol: Scandium(III)-Catalyzed Guanylation

This protocol details the synthesis of the N-(4-methoxyphenyl)guanidine free base, which can then be readily converted to the nitrate salt. The procedure is adapted from a well-established method for the guanylation of amines.[7][8]

Causality of Experimental Design:

-

Catalyst: Scandium(III) triflate (Sc(OTf)₃) is an effective Lewis acid that activates the cyanamide, making it more susceptible to nucleophilic attack by the amine. Its water tolerance makes it ideal for this reaction.[7]

-

Solvent: Water is used as a solvent, which is advantageous for its low toxicity and cost. This method is particularly useful for substrates that are soluble in aqueous solutions.[6]

-

Temperature: The reaction is heated to 100 °C to overcome the activation energy barrier and drive the reaction to completion in a reasonable timeframe (48 hours).[7][8]

-

Purification: An initial wash with an organic solvent (chloroform) removes non-polar impurities. The aqueous layer is then concentrated, and the product is purified via silica gel chromatography to isolate the desired compound.

Step-by-Step Methodology:

-

Reactant Preparation: In a suitable reaction vessel, dissolve p-methoxyaniline (1.0 equivalent) and cyanamide (1.2 equivalents) in deionized water (approx. 5 mL per 0.5 mmol of aniline).

-

Catalyst Addition: Add Scandium(III) triflate (Sc(OTf)₃, 0.1 equivalents) to the solution at room temperature with stirring.

-

Reaction: Heat the reaction mixture to 100 °C and maintain stirring for 48 hours. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Work-up: After cooling the mixture to room temperature, wash the aqueous solution with chloroform (3 x 10 mL) in a separatory funnel to remove unreacted starting material and non-polar byproducts.

-

Isolation of Free Base: Concentrate the aqueous layer in vacuo to remove the water. Purify the resulting residue by flash chromatography on a silica gel pad, eluting with a chloroform-methanol mixture (e.g., 20:1) to yield pure N-(4-methoxyphenyl)guanidine.[7]

-

Salt Formation: To form the nitrate salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., ethanol) and add an equimolar amount of nitric acid. The this compound salt will precipitate and can be collected by filtration, washed with a cold non-polar solvent (e.g., diethyl ether), and dried under vacuum.

DNA Binding and Anticancer Potential

Scientific Rationale: The planar aromatic ring and the positively charged guanidinium group are key features for DNA interaction. [9]Guanidine-based compounds can bind to the minor groove of the DNA helix or intercalate between base pairs. [1][9]This physical interaction can disrupt critical cellular processes like DNA replication and transcription, leading to cell cycle arrest and apoptosis, which are hallmark mechanisms for anticancer agents. [9]

Validated In-Vitro Experimental Protocols

The following protocols are self-validating systems designed for the initial characterization of the biological activity of this compound.

Protocol: MTT Assay for Cytotoxicity Assessment

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. [9] Methodology:

-

Cell Seeding: Seed cancer cell lines (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO or water).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of Dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals. The rationale for using DMSO is its ability to effectively solubilize the water-insoluble formazan into a colored solution.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol: UV-Visible Spectrophotometry for DNA Binding Analysis

Principle: The interaction of a small molecule with DNA can be monitored by changes in its UV-Visible absorbance spectrum. Binding to DNA often causes hypochromism (a decrease in absorbance) and a bathochromic shift (red shift) in the maximum wavelength of absorbance (λₘₐₓ). [9] Methodology:

-

Preparation: Prepare a stock solution of the compound in a suitable buffer (e.g., Tris-HCl). Prepare a stock solution of salmon sperm DNA (SS-DNA) in the same buffer and determine its concentration by measuring absorbance at 260 nm.

-

Titration: Keep the concentration of this compound constant in a quartz cuvette. Incrementally add small aliquots of the SS-DNA stock solution.

-

Measurement: After each addition of DNA, allow the solution to equilibrate for 5 minutes and then record the UV-Vis spectrum over a relevant wavelength range.

-

Analysis: Monitor for changes in the absorbance and λₘₐₓ of the compound. The magnitude of the hypochromic shift can be used to calculate the intrinsic binding constant (Kb), which quantifies the binding affinity of the compound to DNA.

Concluding Remarks and Future Directions

This compound emerges as a compound of significant interest, grounded in the well-established biological importance of the guanidine scaffold. Its straightforward synthesis and potential to modulate key pathological pathways, such as iNOS-mediated inflammation, make it a valuable tool for researchers.

The protocols provided herein offer a robust framework for its initial biological characterization. Future research should logically progress towards:

-

Expanded Target Screening: Investigating effects on other known targets of guanidines, such as NMDA receptors or various kinases. [10][11]* Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity for a specific biological target.

-

In-Vivo Validation: Progressing the most promising in-vitro findings into relevant animal models of inflammation or cancer to assess efficacy and safety.

This guide is intended to serve as a foundational resource, enabling drug development professionals and academic scientists to unlock the full therapeutic potential of this versatile arylguanidine scaffold.

References

A complete list of all sources cited within this document, including clickable URLs for verification.

-

Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]

-

Trivedi, V., & Mishra, A. (2014). Novel approaches to screening guanidine derivatives. Expert Opinion on Drug Discovery, 9(1), 73-89. Retrieved from [Link]

-

Sugino, K., Shirai, K., & Aoyagi, K. (1941). Synthesis of Guanidine Compounds by the Cyanamide Con- densation Method I. Preparation of Ethylenediguanidine and Tetramethylene. Bulletin of the Chemical Society of Japan, 16(1-3), 1-13. Retrieved from [Link]

-

Taylor & Francis Online. (2013, November 22). Novel approaches to screening guanidine derivatives. Retrieved from [Link]

-

ACS Publications. (2021, June 8). Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. Retrieved from [Link]

-

RSC Publishing. (2025, September 2). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. Retrieved from [Link]

-

University of Central Florida. (n.d.). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. Retrieved from [Link]

- Google Patents. (n.d.). CN103664706A - Method for preparing guanidino compounds by hydrogen cyanamide.

- Google Patents. (n.d.). WO1993019042A1 - Preparation of substituted guanidines.

-

MDPI. (2024, June 29). A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. Retrieved from [Link]

-

NIH. (n.d.). N′′-(4-Methoxyphenyl)-N,N,N′-trimethyl-N′-phenylguanidine. Retrieved from [Link]

-

PubMed. (2009, October 15). Biological activities of guanidine compounds. Retrieved from [Link]

-

Organic Syntheses. (n.d.). guanidine nitrate. Retrieved from [Link]

-

Wikipedia. (n.d.). Guanidine nitrate. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine. Retrieved from [Link]

-

PubMed. (1994, January 21). Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist. Retrieved from [Link]

- Google Patents. (n.d.). CN103450048A - Continuous synthesis process of guanidine nitrate.

-

SpectraBase. (n.d.). Guanidine, N,N'-bis(4-methoxyphenyl)-N''-phenyl-. Retrieved from [Link]

-

U.S. Department of Health & Human Services. (2025, September 5). Compound 525250: Guanidine, N''-(4-methoxyphenyl)-N,N,N',N'-tetramethyl-. Retrieved from [Link]

-

Ataman Kimya. (n.d.). GUANIDINE NITRATE. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Guanidine nitrate – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (2017, April 22). (PDF) Guanidine group: Definition and pharmaceutical applications. Retrieved from [Link]

-

ScienceOpen. (2025, August 13). Biologically active guanidine alkaloids. Retrieved from [Link]

-

ScienceDirect. (n.d.). Crystal growth and characterization of 4-nitro-4′-methoxy benzylidene aniline (NMOBA). Retrieved from [Link]

-

ScienceDirect. (2012, May 15). Pharmacological antioxidant strategies as therapeutic interventions for COPD. Retrieved from [Link]

Sources

- 1. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05647K [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Novel approaches to screening guanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Guanidine synthesis by guanylation [organic-chemistry.org]

- 7. N-(4-METHOXY-PHENYL)-GUANIDINE synthesis - chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Pharmacological Potential & Bioactivity of N-(4-methoxyphenyl)guanidine Nitrate

Executive Summary & Chemical Identity[1]

N-(4-methoxyphenyl)guanidine nitrate (also known as p-anisylguanidine nitrate) represents a distinct pharmacophore within the arylguanidine class. While the nitrate salt form is often utilized for its physiochemical stability and solubility during synthesis, the biological efficacy of the compound resides in the N-(4-methoxyphenyl)guanidinium cation .

This compound is not merely a synthetic intermediate; it possesses a privileged structure capable of modulating specific enzymatic and receptor pathways. Its core biological activities are defined by its ability to mimic the arginine side chain and its cationic nature at physiological pH.

Chemical Structure & Properties[2][3][4][5][6]

-

IUPAC Name: 1-(4-methoxyphenyl)guanidine nitrate

-

Cationic Pharmacophore: N-arylguanidine with a para-methoxy electron-donating group (EDG).

-

Role of Nitrate Anion: Provides a stable counter-ion. Note: Organic nitrate salts can exhibit energetic properties; handle with standard safety protocols for oxidizers.

| Property | Value / Description | implication |

| Molecular Weight | ~228.2 g/mol (Salt) | Small molecule, likely BBB permeable. |

| LogP (Cation) | ~1.2 (Predicted) | Moderate lipophilicity; suitable for membrane penetration. |

| pKa | ~13.6 (Guanidine) | Fully protonated at pH 7.4; acts as a cation. |

| Electronic Effect | 4-Methoxy (EDG) | Increases basicity and electron density of the guanidine head, enhancing H-bond acceptor capability. |

Primary Biological Targets: Mechanisms of Action

The biological activity of N-(4-methoxyphenyl)guanidine is driven by two primary mechanisms: Nitric Oxide Synthase (NOS) inhibition and NMDA receptor antagonism .

Nitric Oxide Synthase (NOS) Inhibition

The guanidine moiety is a structural isostere of the guanidino group in L-Arginine , the natural substrate for NOS enzymes.[1][2] N-(4-methoxyphenyl)guanidine acts as a competitive inhibitor, binding to the active site of NOS and preventing the oxidation of L-Arginine to L-Citrulline and Nitric Oxide (NO).

-

Selectivity Potential: Arylguanidines often show selectivity for the inducible isoform (iNOS) over the constitutive endothelial isoform (eNOS). The 4-methoxy substitution adds steric bulk that may exploit subtle differences in the substrate access channel of iNOS.

-

Therapeutic Relevance: Inhibition of iNOS is a key strategy in reducing inflammation in septic shock and neurodegenerative diseases.

NMDA Receptor Antagonism

N-substituted guanidines are established non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[1] They function as open-channel blockers , binding to the phencyclidine (PCP) site within the ion channel pore.

-

Mechanism: The positively charged guanidinium group interacts with the electronegative selectivity filter inside the channel, physically occluding Ca²⁺ influx.

-

Neuroprotection: By preventing excessive Ca²⁺ influx (excitotoxicity), this compound class has potential applications in stroke and traumatic brain injury recovery.

Antimicrobial Activity

Like many cationic surfactants, arylguanidines exhibit broad-spectrum antimicrobial activity. The mechanism involves electrostatic attraction to the negatively charged bacterial cell wall, followed by displacement of divalent cations (Mg²⁺, Ca²⁺) and membrane destabilization.

Visualizing the Signaling Pathway[4]

The following diagram illustrates the competitive inhibition of the NOS pathway by N-(4-methoxyphenyl)guanidine.

Figure 1: Competitive inhibition mechanism of Nitric Oxide Synthase (NOS) by the arylguanidine pharmacophore.

Experimental Protocols

To validate the biological activity of this compound, the following self-validating protocols are recommended.

Synthesis & Purification (Nitrate Salt Formation)

Context: While the free base is often synthesized via guanylation of p-anisidine, the nitrate salt is preferred for stability.

-

Reagents: p-Anisidine (1.0 eq), Cyanamide (1.2 eq), Nitric Acid (dilute), Ethanol.

-

Reaction: Reflux p-anisidine and cyanamide in ethanol/water with a catalytic amount of acid (HNO₃) for 6–12 hours.

-

Crystallization: Cool the solution. The nitrate salt is less soluble than the free base in cold ethanol. Precipitate with diethyl ether if necessary.

-

Validation:

-

¹H NMR (DMSO-d₆): Look for the methoxy singlet (~3.7 ppm) and aromatic doublets.

-

Melting Point: Distinct sharp melting point (typically >150°C for guanidine salts) indicates purity.

-

In Vitro NOS Inhibition Assay (Griess Reaction)

Objective: Determine the IC₅₀ of the compound against iNOS.

Materials:

-

Murine macrophage cell line (RAW 264.7).

-

LPS (Lipopolysaccharide) to induce iNOS.

-

Griess Reagent (Sulfanilamide + NED).

-

Positive Control: L-NAME or Aminoguanidine.

Protocol:

-

Induction: Seed RAW 264.7 cells in 96-well plates. Treat with LPS (1 µg/mL) to induce iNOS expression.

-

Treatment: Simultaneously add this compound at graded concentrations (0.1 µM – 100 µM).

-

Control A: Cells + LPS (Max NO).

-

Control B: Cells only (Basal NO).

-

Control C: Cells + LPS + L-NAME (Inhibition Standard).

-

-

Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

-

Quantification: Transfer 100 µL of supernatant to a fresh plate. Add 100 µL Griess Reagent.

-

Readout: Measure absorbance at 540 nm.

-

Calculation:

Experimental Workflow Diagram

Figure 2: Integrated workflow from chemical synthesis to biological validation.

Safety & Toxicology Considerations

When handling this compound, researchers must account for both the chemical hazards of the salt and the biological potency of the pharmacophore.

-

Nitrate Hazard: Guanidine nitrates are oxidizers.[3] While this specific derivative is less energetic than simple guanidine nitrate, it should not be ground, heated to decomposition, or mixed with reducing agents (e.g., metal powders).

-

Cytotoxicity: Arylguanidines can be cytotoxic at high concentrations due to membrane disruption. An MTT assay should be performed alongside the NOS assay to ensure that reduced NO production is due to enzyme inhibition, not cell death.

-

Handling: Use standard PPE. The compound is likely an irritant to mucous membranes.

References

-

BenchChem. (2025).[1][4] Structure-Activity Relationship of 1-(4-Methoxyphenyl)guanidine Hydrochloride. Retrieved from

-

Southan, G. J., & Szabó, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. Biochemical Pharmacology.

-

PubChem. (2025).[5] Compound Summary: N-(4-methoxyphenyl)guanidine.[6] National Library of Medicine. Retrieved from

-

Reddy, P. M., et al. (2008). Derivatives of aryl-4-guanidinomethylbenzoate as new antibacterial agents. Journal of Medicinal Chemistry.

-

Organic Syntheses. (1941). Guanidine Nitrate Synthesis. Org. Synth. 1941, 21, 64. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Nω-NITRO-Nω’-SUBSTITUTED GUANIDINES: A SIMPLE CLASS OF NITRIC OXIDE SYNTHASE INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Guanidine nitrate - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. datagov-catalog-dev.app.cloud.gov [datagov-catalog-dev.app.cloud.gov]

- 6. N-(4-METHOXY-PHENYL)-GUANIDINE synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for Developing Assays with N-(4-methoxyphenyl)guanidine nitrate

Introduction: The Versatility of the Guanidinium Scaffold in Drug Discovery

The guanidine moiety is a privileged structural motif in medicinal chemistry, owing to its ability to form strong, directional hydrogen bonds and engage in electrostatic interactions with biological targets.[1] Protonated at physiological pH, the guanidinium cation can mimic the side chain of arginine, enabling it to interact with a wide array of biological molecules, including enzymes and nucleic acids.[2] N-(4-methoxyphenyl)guanidine nitrate is a synthetic derivative of guanidine that holds significant potential for the development of novel therapeutics. Its structure combines the key guanidinium group with a methoxy-substituted phenyl ring, offering a scaffold for exploring various biological activities, from anticancer to anti-inflammatory effects.

This comprehensive guide provides detailed protocols and technical insights for developing a panel of in vitro assays to characterize the biological activity of this compound. The methodologies described herein are designed to be robust, reproducible, and provide a solid foundation for structure-activity relationship (SAR) studies and mechanism of action elucidation.

Physicochemical Properties and Handling of this compound

A thorough understanding of the physicochemical properties of a test compound is paramount for accurate and reproducible assay development.

| Property | Value | Source |

| Chemical Formula | C₈H₁₁N₃O · HNO₃ | [3] |

| Molecular Weight | 228.20 g/mol | Calculated |

| CAS Number | 722-57-6 | [4] |

| Appearance | White to off-white solid | General observation for similar salts |

| Solubility | Soluble in water and polar organic solvents like DMSO and ethanol.[5][6] | General for guanidine salts |

| Storage | Store at 2-8°C, protected from light and moisture. | Recommended for guanidine salts |

Stock Solution Preparation:

For most in vitro assays, it is recommended to prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO).[7] A 10 mM stock solution is a common starting point.

-

To prepare a 10 mM stock solution: Weigh out 2.282 mg of this compound and dissolve it in 1 mL of high-purity DMSO.

-

Solubilization: Vortex the solution thoroughly. If needed, brief sonication in a water bath can aid dissolution.[7]

-

Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C. Guanidine salts are generally stable in aqueous solution, but hydrolysis can occur under strongly basic conditions or upon prolonged heating.[1][6]

Note on DMSO Concentration in Assays: When diluting the DMSO stock solution into aqueous assay buffers, ensure the final concentration of DMSO does not exceed a level that affects the biological system, typically ≤ 0.5%.[7] Always include a vehicle control with the same final DMSO concentration in your experiments.

Application 1: Investigating DNA Binding Properties

Many guanidine-containing compounds exert their biological effects by interacting with DNA.[2] UV-Visible spectroscopy is a robust and accessible method to investigate and quantify this interaction.

Scientific Rationale

The binding of a small molecule to DNA can perturb the electronic structure of the molecule, leading to changes in its UV-Visible absorption spectrum. These changes, typically hypochromism (a decrease in absorbance) and/or a bathochromic shift (a red shift in the wavelength of maximum absorbance), can be used to determine the binding mode and affinity.[2] The intrinsic binding constant (Kb), which quantifies the strength of the interaction, can be calculated using the Wolfe-Shimer equation.[8]

Experimental Workflow: DNA Binding Analysis

Caption: Workflow for determining the DNA binding constant using UV-Vis spectroscopy.

Detailed Protocol: DNA Binding Assay using UV-Visible Spectroscopy

Materials:

-

This compound

-

Calf Thymus DNA (CT-DNA)

-

Tris-HCl buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)

-

UV-Visible Spectrophotometer with a temperature-controlled cuvette holder

-

1 cm path length quartz cuvettes

Procedure:

-

Preparation of Solutions:

-

Prepare a 1 mM stock solution of this compound in Tris-HCl buffer.

-

Prepare a stock solution of CT-DNA in Tris-HCl buffer. Determine the concentration and purity of the DNA solution by measuring the absorbance at 260 nm and 280 nm. The A260/A280 ratio should be between 1.8 and 1.9 for pure DNA.[2] The concentration of DNA in base pairs can be calculated using an extinction coefficient of 6600 M⁻¹cm⁻¹ at 260 nm.

-

-

UV-Vis Titration:

-

In a 1 cm quartz cuvette, place a solution of this compound at a fixed concentration (e.g., 50 µM) in Tris-HCl buffer.

-

Record the initial absorption spectrum of the compound from 200 to 400 nm.

-

Make successive additions of small aliquots of the CT-DNA stock solution to the cuvette (e.g., increasing concentrations from 0 to 100 µM).

-

After each addition, mix the solution gently and allow it to equilibrate for 5 minutes before recording the absorption spectrum.

-

-

Data Analysis and Calculation of the Binding Constant (Kb):

-

The intrinsic binding constant, Kb, can be calculated using the Wolfe-Shimer equation:[8] [DNA] / (εa - εf) = [DNA] / (εb - εf) + 1 / (Kb * (εb - εf)) Where:

-

[DNA] is the concentration of DNA in base pairs.

-

εa is the apparent extinction coefficient (Aobs / [Compound]).

-

εf is the extinction coefficient of the free compound.

-

εb is the extinction coefficient of the compound when fully bound to DNA.

-

-

Plot [DNA] / (εa - εf) versus [DNA].

-

The binding constant, Kb, is the ratio of the slope to the intercept of the resulting linear plot.[9]

-

Expected Results:

A successful DNA binding experiment will show systematic changes in the UV-Vis spectrum of this compound upon the addition of DNA. A linear plot from the Wolfe-Shimer equation will allow for the calculation of a reliable binding constant.

Application 2: Assessment of Cytotoxic Activity

The MTT assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[4] It is a fundamental assay for evaluating the potential anticancer properties of a compound.

Scientific Rationale

In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of metabolically active cells.[10] The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically. A decrease in absorbance in treated cells compared to control cells indicates a reduction in cell viability.

Experimental Workflow: MTT Cytotoxicity Assay

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay

Materials:

-

Human cancer cell line (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (10 mM in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well flat-bottom cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the 10 mM DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.

-

Incubate the plate for 48 or 72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100

-

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

-

Application 3: Evaluation of Anti-inflammatory Activity

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation.[11] A luciferase reporter assay is a sensitive and high-throughput method to screen for compounds that inhibit NF-κB activation.

Scientific Rationale

This assay utilizes a cell line that has been engineered to express the firefly luciferase gene under the control of NF-κB response elements.[5] When the NF-κB pathway is activated by a pro-inflammatory stimulus (e.g., TNF-α), NF-κB translocates to the nucleus and drives the transcription of the luciferase gene. The resulting luminescence is proportional to NF-κB activity. An inhibitor of this pathway will reduce luciferase expression and, consequently, the luminescent signal.[5]

Signaling Pathway: Canonical NF-κB Activation

Caption: Simplified diagram of the canonical NF-κB signaling pathway leading to luciferase reporter expression.

Detailed Protocol: NF-κB Luciferase Reporter Assay

Materials:

-

HEK293 cell line stably expressing an NF-κB-luciferase reporter construct

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

Tumor Necrosis Factor-alpha (TNF-α)

-

Luciferase assay reagent

-

White, opaque 96-well cell culture plates

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed the NF-κB reporter cells in a white, opaque 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Pre-treat the cells with the compound dilutions for 1 hour.

-

-

Stimulation:

-

Stimulate the cells by adding TNF-α to a final concentration of 10 ng/mL. Include an unstimulated control and a stimulated vehicle control.

-

Incubate for 6 hours at 37°C.

-

-

Luminescence Measurement:

-

Allow the plate to cool to room temperature.

-

Prepare the luciferase assay reagent according to the manufacturer's instructions.

-

Add the luciferase reagent to each well.

-

Immediately measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of NF-κB inhibition: % Inhibition = [1 - (Luminescence of Treated Cells / Luminescence of Stimulated Control)] * 100

-

Determine the IC₅₀ value from a dose-response curve.

-

Application 4: Probing Enzyme Inhibition

The structural similarity of the guanidinium group to the side chain of arginine suggests that this compound could be an inhibitor of enzymes that utilize arginine as a substrate, such as Nitric Oxide Synthase (NOS), or other enzymes with arginine-binding pockets, like certain kinases.

A. Nitric Oxide Synthase (NOS) Inhibition Assay

Scientific Rationale:

NOS enzymes catalyze the production of nitric oxide (NO) from L-arginine.[4] Overproduction of NO by inducible NOS (iNOS) is implicated in inflammatory diseases.[4] The Griess assay is a colorimetric method that detects nitrite (NO₂⁻), a stable and oxidized product of NO. A reduction in nitrite production in the presence of the test compound indicates NOS inhibition.[4]

Signaling Pathway: NOS-mediated NO Production

Caption: Enzymatic production of nitric oxide by NOS and its inhibition.

Detailed Protocol: NOS Inhibition Assay (Griess Assay)

Materials:

-

Purified iNOS enzyme

-

This compound

-

NOS assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

L-arginine, NADPH, and other necessary cofactors (FAD, FMN, BH₄)

-

Griess Reagent (Reagent 1: Sulfanilamide in acid; Reagent 2: N-(1-Naphthyl)ethylenediamine in acid)

-

Sodium nitrite for standard curve

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a Nitrite Standard Curve: Prepare serial dilutions of sodium nitrite in the assay buffer.

-

Assay Setup:

-

In a 96-well plate, add the assay buffer, cofactors, and L-arginine.

-

Add various concentrations of this compound. Include a positive control inhibitor (e.g., L-NAME) and a no-inhibitor control.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the iNOS enzyme to all wells except the blank and standards.

-

Incubate at 37°C for 30-60 minutes.

-

-

Griess Reaction:

-

Add Griess Reagent 1 to all wells and incubate for 10 minutes at room temperature, protected from light.

-

Add Griess Reagent 2 and incubate for another 10 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration in each well using the standard curve.

-

Determine the percentage of NOS inhibition and the IC₅₀ value.

-

B. Kinase Inhibition Assay (CDK1/Cyclin B1)

Scientific Rationale:

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.[8] A decrease in luminescence indicates inhibition of the kinase.

Experimental Workflow: Kinase Inhibition Assay

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Detailed Protocol: CDK1/Cyclin B1 Inhibition Assay

Materials:

-

Recombinant human CDK1/Cyclin B1 enzyme

-

Kinase substrate (e.g., Histone H1)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega or similar)

-

This compound

-

Kinase assay buffer

-

White, opaque 384-well plates

-

Luminometer

Procedure:

-

Kinase Reaction:

-

In a 384-well plate, add 1 µL of this compound at various concentrations.

-

Add 2 µL of CDK1/Cyclin B1 enzyme.

-

Add 2 µL of a substrate/ATP mixture.

-

Incubate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

-

-

Data Analysis:

-

Measure the luminescence.

-

Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

-

Conclusion

The protocols outlined in this application note provide a robust framework for the initial characterization of this compound. By systematically evaluating its DNA binding properties, cytotoxicity, and inhibitory effects on key inflammatory and cell cycle pathways, researchers can gain valuable insights into its mechanism of action and therapeutic potential. These assays serve as a foundational platform for further preclinical development and optimization of this promising guanidine derivative.

References

- BenchChem. (2025).

- BenchChem. (2025). Application Notes and Protocols: Measuring NF-κB Inhibition by a Compound Using a Reporter Assay. BenchChem.

- Kolb, J., G. G. J. M. van den Hoven, and G. M. J. Beijersbergen van Henegouwen. "Stability of bicyclic guanidine superbases and their salts in water." RSC advances 10.1 (2020): 253-260.

- BenchChem. (2025). Application Note: Protocol for Measuring Nitric Oxide Synthase Inhibition by Meliadubin B. BenchChem.

-

Sciencemadness Wiki. (2025, October 13). Guanidine. Retrieved from [Link]

-

Wikipedia. (2024, October 26). Guanidine. Retrieved from [Link]

-

ResearchGate. (2019, May 24). How to calculate DNA binding constant? Retrieved from [Link]

- Vassilev, L. T., et al. "Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1." Proceedings of the National Academy of Sciences 103.28 (2006): 10660-10665.

- BenchChem. (2025). Application Notes and Protocols for 1-(4-Methoxyphenyl)guanidine hydrochloride. BenchChem.

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

Ottokemi. (n.d.). Guanidine nitrate, 98%. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine. Retrieved from [Link]

-

ACS Publications. (2021, June 8). Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. Retrieved from [Link]

-

PMC. (n.d.). 4-Methoxyphenyl)-N,N,N′-trimethyl-N′-phenylguanidine. Retrieved from [Link]

-

PMC. (2018, May 3). Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay. Retrieved from [Link]

- Benchchem. (2025). Troubleshooting AChE-IN-21 solubility issues in aqueous buffers. Benchchem.

Sources

- 1. Stability of bicyclic guanidine superbases and their salts in water - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Guanidine - Wikipedia [en.wikipedia.org]

- 6. Guanidine - Sciencemadness Wiki [sciencemadness.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. promega.com [promega.com]

- 9. researchgate.net [researchgate.net]

- 10. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Analytical Detection of N-(4-methoxyphenyl)guanidine nitrate

Abstract

This comprehensive guide details robust analytical methodologies for the qualitative and quantitative determination of N-(4-methoxyphenyl)guanidine nitrate. Primarily focusing on High-Performance Liquid Chromatography with UV detection (HPLC-UV) as the principal method for routine analysis, this document also explores Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications and colorimetric methods for rapid screening. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, providing not only step-by-step instructions but also the scientific rationale behind critical experimental choices. All methodologies are presented with an emphasis on self-validation, ensuring trustworthiness and reproducibility.

Introduction and Compound Overview

This compound is a guanidine derivative with potential applications in pharmaceutical research and development. The guanidine functional group is a highly basic, polar moiety that is of significant interest in medicinal chemistry. Accurate and precise analytical methods are paramount for the characterization of this compound, its quantification in various matrices, and for stringent quality control during synthesis and formulation.[1]

The presence of the 4-methoxyphenyl group provides a strong chromophore, making UV spectrophotometry a suitable detection method.[1] This guide presents a primary HPLC-UV method, which offers a balance of specificity, precision, and accessibility for most laboratories.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Name | Guanidine, N-(4-methoxyphenyl)-, nitrate | Derived from similar compounds |

| Molecular Formula | C8H11N3O · HNO3 | Derived from similar compounds[2] |

| Molecular Weight | 228.23 g/mol (for the nitrate salt) | Calculated |

| Structure | ||

| N-(4-methoxyphenyl)guanidine |

| Key Features | Highly basic guanidine group, UV-active phenyl ring | Chemical Knowledge |

Primary Analytical Method: Reversed-Phase HPLC with UV Detection

High-Performance Liquid Chromatography (HPLC) is the workhorse for pharmaceutical analysis due to its high resolving power and reproducibility. For this compound, a reversed-phase method is recommended.

Principle and Rationale

The method leverages the interaction between the moderately polar analyte and a nonpolar stationary phase (C18). The methoxyphenyl group imparts sufficient hydrophobicity for retention on a C18 column, while the polar guanidinium ion ensures it does not retain too strongly, allowing for efficient elution with a standard aqueous-organic mobile phase.[1] The use of a phosphate buffer is critical; it maintains a constant pH, ensuring the guanidine group remains protonated (as a guanidinium ion), which leads to consistent retention times and sharp, symmetrical peak shapes.[1] UV detection is set at a wavelength where the aromatic ring exhibits strong absorbance, providing excellent sensitivity.

Visual Workflow for HPLC-UV Analysis

The following diagram outlines the complete workflow from sample receipt to final data analysis.

Caption: General workflow for the HPLC-UV analysis of this compound.

Detailed Experimental Protocol

2.3.1. Instrumentation and Materials

-

HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector is required.[1]

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.[1]

-

Chemicals: this compound reference standard, Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium dihydrogen phosphate (analytical grade), Orthophosphoric acid (analytical grade), and Purified water.[1]

2.3.2. Reagent and Standard Preparation

-

Mobile Phase (0.05 M Potassium Dihydrogen Phosphate Buffer, pH 3.5 : Acetonitrile, 60:40 v/v):

-

Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of purified water.[1]

-

Adjust the pH to 3.5 using orthophosphoric acid.[1]

-

Filter the buffer through a 0.45 µm membrane filter.

-

Mix 600 mL of the prepared buffer with 400 mL of acetonitrile.[1]

-

Degas the final mobile phase by sonication or vacuum filtration before use.[1]

-

-

Standard Stock Solution (1000 µg/mL):

-

Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.[1]

-

Dissolve and dilute to volume with the mobile phase. This solution should be stored under refrigeration.

-

-

Working Standard Solutions:

-

Prepare a series of at least five working standard solutions by serially diluting the stock solution with the mobile phase to cover the expected concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[1] These will be used to establish the calibration curve.

-

2.3.3. Sample Preparation

-

Accurately weigh the sample containing this compound.

-

Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the established calibration range.

-

Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.[1]

2.3.4. HPLC Method Parameters

Table 2: Recommended HPLC-UV Method Parameters

| Parameter | Recommended Setting | Rationale |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for moderately polar compounds.[1] |

| Mobile Phase | 60:40 (v/v) 0.05M KH2PO4 (pH 3.5) : Acetonitrile | Ensures consistent protonation and good retention.[1] |

| Flow Rate | 1.0 mL/min | Provides good separation efficiency and reasonable run times. |

| Injection Volume | 10 µL | A typical volume that balances sensitivity and peak shape. |

| Column Temperature | 30 °C | Maintains stable retention times and improves peak symmetry. |

| Detection Wavelength | 240 nm (or determined by UV scan) | Wavelength of maximum absorbance for the methoxyphenyl chromophore. |

| Run Time | 10 minutes (or until analyte has eluted) | To be determined during method development. |

System Suitability and Method Validation

A protocol is only trustworthy if it is validated. Before sample analysis, the system's performance must be verified.

2.4.1. System Suitability Test (SST) Inject a working standard solution (e.g., 25 µg/mL) five times and evaluate the following parameters.[1]

Table 3: System Suitability Criteria for HPLC-UV

| Parameter | Acceptance Criteria | Purpose |

|---|---|---|

| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry. |

| Theoretical Plates (N) | N > 2000 | Measures column efficiency. |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | Demonstrates injection precision.[1] |

| RSD of Retention Time | ≤ 1.0% | Demonstrates pump and system stability. |

2.4.2. Method Validation Summary A full validation should be performed according to ICH guidelines.

Table 4: Summary of Method Validation Parameters and Acceptance Criteria

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity | Correlation between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy | Closeness of test results to the true value. | 98.0% - 102.0% recovery |

| Precision | Repeatability and intermediate precision of the method. | RSD ≤ 2.0%[1] |

| Limit of Quantitation (LOQ) | Lowest concentration measured with acceptable accuracy/precision. | Signal-to-Noise ratio ≥ 10 |

| Robustness | Method's capacity to remain unaffected by small variations. | No significant change in results with varied pH, mobile phase composition, etc.[1] |

Advanced Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as analysis in complex biological matrices or trace-level impurity detection, LC-MS/MS is the method of choice.[3][4]

Principle and Rationale

LC-MS/MS couples the separation power of HPLC with the detection specificity of mass spectrometry. The analyte is first separated chromatographically, then ionized (typically using electrospray ionization, ESI), and detected based on its mass-to-charge ratio (m/z). By using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode, a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This process is highly specific and virtually eliminates matrix interference, providing superior sensitivity.[3][5]

Protocol Outline

-

Sample Preparation: May require Solid-Phase Extraction (SPE) to remove interfering matrix components like salts and proteins, especially for biological samples.[5] A weak cation exchange (WCX) sorbent could be effective for capturing the positively charged guanidinium ion.[5]

-

Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.[3][5]

-

LC Method: A fast LC gradient using formic acid as a mobile phase modifier is typically used, as it is volatile and compatible with MS detection.

-

MS/MS Method:

-

Ionization Mode: Positive Ion Electrospray (ESI+).

-

MRM Transitions: The specific precursor ion (M+H)+ for N-(4-methoxyphenyl)guanidine and its most stable product ions must be determined by direct infusion of a standard solution.

-

Optimization: Parameters like collision energy and declustering potential must be optimized for maximum signal intensity.

-

Alternative Method: Colorimetric (Spectrophotometric) Analysis

For rapid, high-throughput screening where the precision of HPLC is not required, a colorimetric assay can be developed. Many guanidine derivatives react with specific reagents to produce a colored product.[6]

Principle and Rationale

This approach is based on the chemical reaction of the guanidine group with a chromogenic agent. A common reaction involves sodium nitroprusside in an alkaline medium, which can form a colored complex with guanidine derivatives.[6] The intensity of the color, measured with a spectrophotometer, is proportional to the concentration of the analyte. While less specific than chromatography, this method is fast and requires minimal instrumentation.

Protocol Outline

-

Sample Preparation: Dissolve the sample in purified water.[6]

-

Reaction:

-

Measurement: Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (λmax) using a spectrophotometer.

-

Quantification: Compare the absorbance of the sample to a calibration curve prepared from reference standards.

Method Selection Guide

Choosing the appropriate analytical technique depends on the specific requirements of the analysis.

Caption: Decision tree for selecting the appropriate analytical method.

References

- Bello, M. (1984). HPLC Assay for Guanidine Salts Based on Pre-Column Derivatization with Acetylacetone.

- BenchChem. (n.d.). HPLC method for 1-(4-Methoxyphenyl)guanidine hydrochloride analysis.

- Khuhawar, M. Y., & Rind, F. M. A. (2005). HPLC DETERMINATION OF GUANIDINO COMPOUNDS IN SERUM OF UREMIC PATIENTS USING METHYLGLYOXAL AS DERIVATIZING REAGENT.